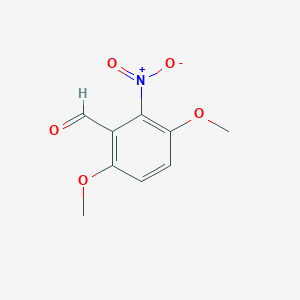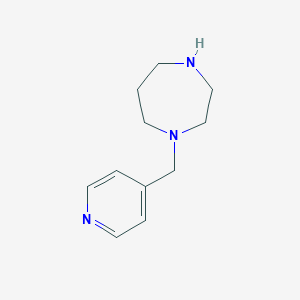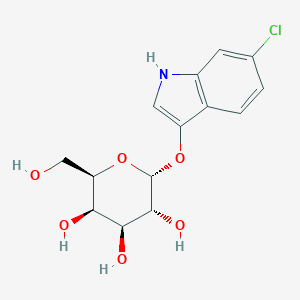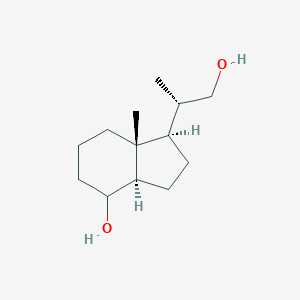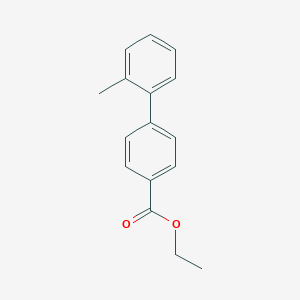
Ethyl 4-(2-methylphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from benzoic acid and features a methyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methylphenyl)benzoate typically involves the esterification of 4-(2-Methylphenyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(2-Methylphenyl)benzoic acid+EthanolAcid Catalyst4-(2-Methylphenyl)benzoic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-methylphenyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-(2-Methylphenyl)benzoic acid and ethanol.
Reduction: 4-(2-Methylphenyl)benzyl alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-methylphenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reaction conditions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the methyl group on the phenyl ring.
Methyl benzoate: Another ester of benzoic acid but with a methyl group instead of an ethyl group.
4-Methylphenyl benzoate: Similar structure but with a different ester group.
Uniqueness
Ethyl 4-(2-methylphenyl)benzoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to other similar esters.
Propiedades
Número CAS |
134694-65-8 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
ethyl 4-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
Clave InChI |
JATKHVTURSIAGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


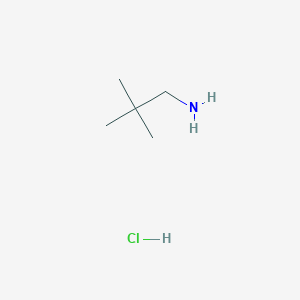

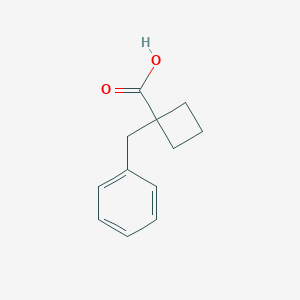

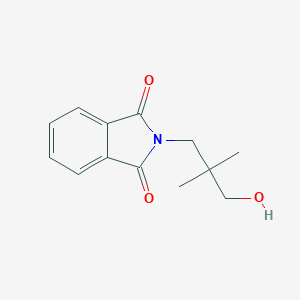
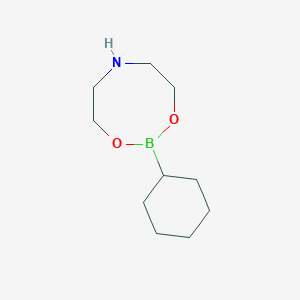
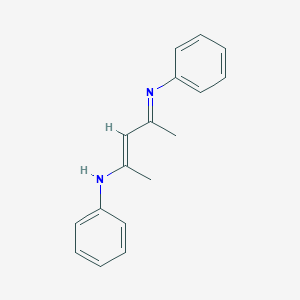
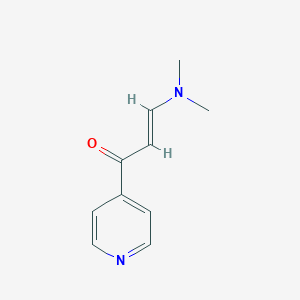
![Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate](/img/structure/B174973.png)
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
